1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone
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Overview
Description
1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of oxadiazoles
Preparation Methods
The synthesis of 1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with 4-nitrobenzohydrazide to form an intermediate, which is then cyclized using acetic anhydride to yield the desired oxadiazole compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Scientific Research Applications
1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Agriculture: The compound is explored for its use as a pesticide or herbicide, leveraging its ability to disrupt biological pathways in pests and weeds.
Materials Science: Its properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials, with specific functionalities.
Mechanism of Action
The mechanism of action of 1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE involves its interaction with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Compared to other oxadiazole derivatives, 1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE stands out due to its unique combination of methoxy and nitro substituents, which confer distinct chemical and biological properties. Similar compounds include:
1,3,4-Oxadiazole-2-thiol: Known for its antimicrobial activity.
2,5-Diphenyl-1,3,4-oxadiazole: Used in organic light-emitting diodes (OLEDs).
4-Amino-1,2,4-triazole: Studied for its herbicidal properties.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
573934-37-9 |
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Molecular Formula |
C19H19N3O5 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-[2-[(4-methoxyphenyl)methyl]-2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C19H19N3O5/c1-13(23)21-19(2,12-14-4-10-17(26-3)11-5-14)27-18(20-21)15-6-8-16(9-7-15)22(24)25/h4-11H,12H2,1-3H3 |
InChI Key |
SGSRFPCIGOELAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])(C)CC3=CC=C(C=C3)OC |
solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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